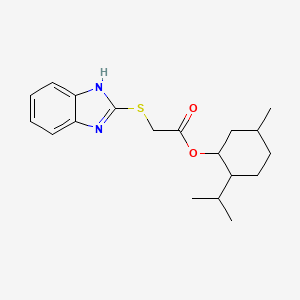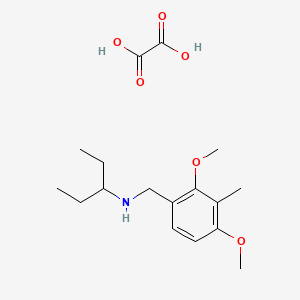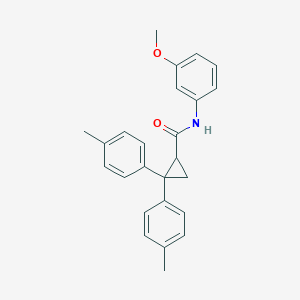
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide, also known as MNPN, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to a class of compounds known as nitroaromatics, which have been found to possess a wide range of biological activities. MNPN has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases.
作用机制
The exact mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and physiological effects:
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has been found to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, as well as the infiltration of inflammatory cells into affected tissues. N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has also been found to reduce pain and swelling in animal models of arthritis and other inflammatory diseases.
实验室实验的优点和局限性
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide. One area of interest is the development of new drugs based on N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide. Additionally, further studies are needed to fully understand the potential toxicity and side effects of N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide, as well as its pharmacokinetics and pharmacodynamics in humans.
合成方法
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide can be synthesized using a variety of methods, including the nitration of 2-methoxy-5-nitroaniline followed by reaction with 4-phenoxybutanoyl chloride. Another method involves the reaction of 4-phenoxybutyric acid with 2-methoxy-5-nitroaniline in the presence of thionyl chloride.
科学研究应用
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has been extensively studied in the field of medicinal chemistry due to its potent anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has also been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-16-10-9-13(19(21)22)12-15(16)18-17(20)8-5-11-24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVHTRCWMYFZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4-trimethoxy-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B5052263.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5052284.png)

![4-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B5052287.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B5052313.png)
![methyl 3-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5052316.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5052319.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5052335.png)


![2-[4-(4-chlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052359.png)
